4-Methyloxazole-5-acetonitrile
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Overview
Description
4-Methyloxazole-5-acetonitrile is a heterocyclic organic compound with the molecular formula C6H6N2O It features a five-membered ring containing both nitrogen and oxygen atoms, making it part of the oxazole family
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyloxazole-5-acetonitrile can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of diketene with ammonia and sodium hypochlorite can yield 5-cyanooxazole, which can be further modified to produce this compound .
Industrial Production Methods: Industrial production of this compound often involves the use of metal-free synthetic routes to minimize costs and environmental impact. These methods typically employ catalysts such as Cu(I) or Ru(II) for cycloaddition reactions .
Chemical Reactions Analysis
Types of Reactions: 4-Methyloxazole-5-acetonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed under basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted oxazoles, amines, and other functionalized derivatives .
Scientific Research Applications
4-Methyloxazole-5-acetonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Methyloxazole-5-acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves non-covalent interactions such as hydrogen bonding and van der Waals forces. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 4-Methyloxazole-5-carboxylic acid
- 5-Cyanooxazole
- 4-Methyloxazole-2-thiol
Comparison: 4-Methyloxazole-5-acetonitrile is unique due to its nitrile functional group, which imparts distinct reactivity compared to similar compounds like 4-Methyloxazole-5-carboxylic acid and 4-Methyloxazole-2-thiol. This uniqueness makes it particularly valuable in synthetic chemistry and drug discovery .
Properties
IUPAC Name |
2-(4-methyl-1,3-oxazol-5-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c1-5-6(2-3-7)9-4-8-5/h4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNYTYKJVJDLON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=N1)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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